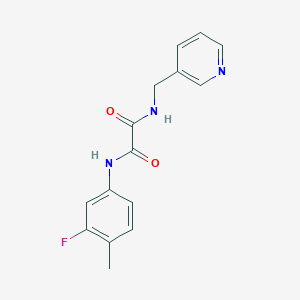

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) linking two aromatic moieties: a 3-fluoro-4-methylphenyl group at the N1 position and a pyridin-3-ylmethyl group at the N2 position. This compound belongs to a broader class of oxalamides, which are widely explored in medicinal chemistry for their diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-10-4-5-12(7-13(10)16)19-15(21)14(20)18-9-11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSDZLQPQVHDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 3-fluoro-4-methylaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit significant variations in biological activity and physicochemical properties depending on their substituents. Below is a detailed comparison of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations :

Substituent Effects on Bioactivity :

- Antiviral Activity : Compounds with chlorophenyl (e.g., Compound 38) or thiazole-piperidine hybrids exhibit potent HIV entry inhibition, likely due to enhanced binding to viral envelope proteins . The target compound’s 3-fluoro-4-methylphenyl group may optimize lipophilicity and target engagement.

- Enzyme Inhibition : Derivatives like Compound 28 with halogenated aryl groups (3-chloro-4-fluorophenyl) show strong inhibition of stearoyl-CoA desaturase, critical in lipid metabolism .

Metabolic Stability :

- Compounds with methoxy groups (e.g., S336) or bulky heterocycles (e.g., thiazole-piperidine in Compound 38) demonstrate higher metabolic stability due to resistance to hepatic amide hydrolysis . The target compound’s pyridin-3-ylmethyl group may enhance solubility but could increase susceptibility to oxidative metabolism.

Research Findings and Implications

- Antiviral Potential: Analogous compounds (e.g., Compound 38) with IC₅₀ values in the submicromolar range suggest that the target compound could be optimized for HIV therapy through modifications to the pyridin-3-ylmethyl group .

- Metabolic Challenges : Unlike S336, which resists hydrolysis, the target compound’s amide bond may require structural shielding (e.g., fluorination or steric hindrance) to improve pharmacokinetics .

- Synergy with Heterocycles : Incorporating thiazole or isoindolin-dione moieties (as in GMC-2) could broaden antimicrobial applications .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluorinated aromatic ring and a pyridine moiety, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in cellular signaling pathways. For example, it may inhibit p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses and cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiproliferative Effects

Research has indicated that this compound demonstrates significant antiproliferative effects on cancer cell lines. In vitro studies have shown:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 12.5 |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In antimicrobial assays, this compound exhibited the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

A recent study focused on the pharmacological evaluation of various oxalamide derivatives, including this compound. The study highlighted:

- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups.

- Safety Profile : Toxicological assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide, and how can purity be optimized?

- Methodology : The synthesis of oxalamide derivatives typically involves coupling aryl amines with oxalic acid derivatives. For example, and describe oxalamide synthesis via condensation reactions between substituted phenylamines and activated oxalate esters. To optimize purity, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Step : Ensure stoichiometric control of the 3-fluoro-4-methylaniline and pyridin-3-ylmethylamine reactants to avoid side products like unreacted intermediates or dimerization .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine and fluorophenyl groups) and methyl/fluoro substituents (δ 2.3–2.5 ppm for CH3, δ −110 ppm for 19F NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C16H15FN3O2 (calc. 316.11 g/mol) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility. Stability studies in aqueous buffers (pH 4–9) should monitor degradation via LC-MS, noting hydrolytic cleavage of the oxalamide bond under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like kinases or GPCRs. The pyridinyl group may engage in π-π stacking, while the fluoro-methylphenyl moiety enhances lipophilicity (logP ~2.5, calculated via ChemAxon). Compare with analogs in , where trifluoromethyl groups improve metabolic stability .

Q. What crystallographic challenges arise in resolving its 3D structure?

- Methodology : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (solvent: chloroform/methanol). Similar compounds in show orthorhombic crystal systems (space group P212121), with hydrogen bonds stabilizing the oxalamide core .

Q. How to resolve contradictions in bioactivity data across assay platforms?

- Case Study : If IC50 varies between enzyme inhibition (nM range) and cell-based assays (µM range), consider off-target effects or permeability issues. Use SPR (surface plasmon resonance) to validate direct binding and CRISPR-edited cell lines to isolate target-specific responses .

Q. What strategies improve selectivity against off-target kinases?

- Methodology : Perform SAR studies by modifying the pyridin-3-ylmethyl group. highlights sulfonyl-piperidine thioureas as selectivity enhancers; analogous substitutions here could reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.